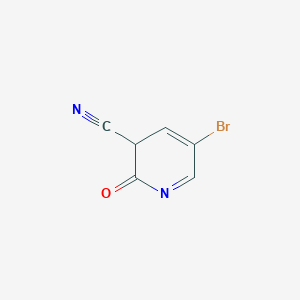

5-Bromo-2-oxo-2,3-dihydropyridine-3-carbonitrile

Description

5-Bromo-2-oxo-2,3-dihydropyridine-3-carbonitrile is a heterocyclic compound featuring a partially saturated pyridine core with substituents at positions 2 (oxo), 3 (carbonitrile), and 5 (bromo). Its molecular formula is C₆H₃BrN₂O, with a molecular weight of 199.00 g/mol and CAS numbers 1849267-26-0 (primary) and 405224-22-8 (alternative identifier, possibly a tautomer or isomer) . The compound is sensitive to air and moisture, requiring storage under inert atmosphere at room temperature . Hazard profiles include toxicity (H302) and skin/eye irritation (H315, H319), necessitating careful handling .

Synthetic routes often involve microwave-assisted cyclization or condensation reactions, as seen in related pyridinecarbonitrile derivatives .

Structure

3D Structure

Properties

Molecular Formula |

C6H3BrN2O |

|---|---|

Molecular Weight |

199.00 g/mol |

IUPAC Name |

5-bromo-2-oxo-3H-pyridine-3-carbonitrile |

InChI |

InChI=1S/C6H3BrN2O/c7-5-1-4(2-8)6(10)9-3-5/h1,3-4H |

InChI Key |

WDBHNHKFISPCJF-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC(=O)C1C#N)Br |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

This method, patented by CN110642788A, employs 2-bromomalonaldehyde and amidine compounds in protic acid solvents (e.g., acetic acid) under reflux (70–105°C). The reaction proceeds via nucleophilic attack of the amidine on the aldehyde, followed by cyclization and dehydration.

- Reactants : 2-Bromomalonaldehyde (0.1 mol), benzamidine hydrochloride (0.1 mol)

- Solvent : Glacial acetic acid (210 mL)

- Conditions : 80°C (30 min), then 100°C (8 h)

- Workup : Neutralization with NaOH, extraction with dichloromethane

- Yield : 33%

Advantages and Limitations

- Advantages : Single-step synthesis, avoids hazardous reagents like dimethylzinc.

- Limitations : Moderate yields due to competing side reactions; requires careful temperature control.

Multicomponent Reactions with Ethyl Cyanoacetate

General Protocol

This approach involves reacting 5-bromo-2-hydroxyacetophenone derivatives with aldehydes and ethyl cyanoacetate in the presence of ammonium acetate. A study by Al Imam Mohammad Ibn Saud Islamic University demonstrated this method under refluxing ethanol.

- Reactants : 1-(5-Bromo-2-hydroxyphenyl)propan-1-one (0.229 g), 2-chloro-5-(trifluoromethyl)benzaldehyde (0.208 g), ethyl cyanoacetate (0.113 g)

- Catalyst : Ammonium acetate (0.617 g)

- Conditions : Ethanol, reflux (12–24 h)

- Yield : 21–35%

Mechanistic Insights

The reaction follows a Knoevenagel condensation pathway, forming an α,β-unsaturated intermediate that undergoes cyclization to yield the dihydropyridine core.

Bromination of Dihydropyridine Precursors

Direct Bromination Strategy

Patent WO2015001572A2 describes bromination using N-bromosuccinimide (NBS) in chlorinated solvents (e.g., dichloromethane). This method is critical for introducing bromine at the 5-position of preformed dihydropyridines.

- Precursor Synthesis : 3-(Benzyloxy)-2-(dimethoxymethyl)pyridin-4(1H)-one.

- Bromination : NBS (1.1 eq) in dichloromethane at 0°C to RT.

- Yield : ~60–70% after purification.

Challenges

- Regioselectivity : Competing bromination at alternative positions necessitates precise stoichiometry.

- Side Products : Over-bromination or decomposition under prolonged reaction times.

Solvent-Free Ball Milling Synthesis

Scalability and Efficiency

- Throughput : Suitable for gram-scale synthesis.

- Purity : Reduces byproduct formation due to minimized solvent interactions.

Comparative Analysis of Methods

Critical Factors Influencing Synthesis

Solvent Choice

Temperature Control

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-oxo-2,3-dihydropyridine-3-carbonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

Reduction Reactions: The carbonyl group can be reduced to form corresponding alcohols.

Oxidation Reactions: The compound can undergo oxidation to form higher oxidation state derivatives.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.

Major Products Formed

Substitution: Formation of azido or cyano derivatives.

Reduction: Formation of alcohol derivatives.

Oxidation: Formation of carboxylic acids or other oxidized products.

Scientific Research Applications

Chemical Synthesis and Research

Building Block in Organic Chemistry

5-Bromo-2-oxo-2,3-dihydropyridine-3-carbonitrile serves as a crucial intermediate in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various chemical transformations, including substitution, reduction, and oxidation reactions. For instance, the bromine atom can be replaced with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.

Reactivity Profile

The compound undergoes several types of reactions:

- Substitution Reactions: Formation of azido or cyano derivatives.

- Reduction Reactions: Conversion of the carbonyl group to alcohols using reducing agents like lithium aluminum hydride.

- Oxidation Reactions: Transformation into carboxylic acids or higher oxidation state derivatives using oxidizing agents such as potassium permanganate.

Biological Applications

Antimicrobial and Anticancer Properties

Research has indicated that derivatives of this compound exhibit significant biological activities. For example, studies have evaluated its inhibitory effects on tumor cell growth against human colon cancer cell lines (HT-29) and found promising results . The compound's mechanism of action often involves enzyme inhibition, which alters cellular pathways critical for cancer cell proliferation.

Case Study: Tumor Cell Growth Inhibition

In a study conducted to evaluate the efficacy of synthesized compounds based on this structure, several derivatives showed potent inhibitory activity against HT-29 cells. The lead compound demonstrated a significant reduction in cell viability, indicating its potential as an anticancer agent .

Medicinal Chemistry

Drug Development Potential

this compound is being explored as a lead compound in drug development. Its structural features allow for modifications that can enhance biological activity while minimizing toxicity. The compound has shown promise in preliminary studies as a candidate for treating various cancers due to its ability to inhibit specific cancer-related enzymes .

Industrial Applications

Production of Specialty Chemicals

In industrial settings, 5-bromo derivatives are utilized in the synthesis of specialty chemicals and materials. The compound's unique reactivity makes it suitable for producing agrochemicals and pharmaceuticals. Its application extends to polymer chemistry where it serves as a precursor for creating functionalized polymers with tailored properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2-oxo-2,3-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to alterations in cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations on the Pyridine Core

The following table compares key derivatives based on substituent modifications:

Structural and Functional Insights

- Electronic Effects: The bromo group at position 5 enhances electrophilic substitution reactivity compared to chloro or amino analogs .

- Solubility : Replacing carbonitrile with carboxylic acid (e.g., 5-Bromo-2-oxo-1,2-dihydropyridine-3-carboxylic acid) increases water solubility but reduces membrane permeability .

- Biological Relevance : The 2-oxo-3-carbonitrile motif is critical in PLD inhibitors (e.g., VU03 derivatives), where bromo substitution improves target affinity .

Biological Activity

5-Bromo-2-oxo-2,3-dihydropyridine-3-carbonitrile (C6H3BrN2O) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and mechanisms of action, supported by relevant research findings and case studies.

This compound is characterized by the presence of a bromine atom, a carbonyl group, and a nitrile group attached to a pyridine ring. The synthesis typically involves bromination of 2-oxo-2,3-dihydropyridine-3-carbonitrile under controlled conditions, using bromine or N-bromosuccinimide as brominating agents. The compound's molecular weight is approximately 199.00 g/mol, and its structural formula can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C6H3BrN2O |

| Molecular Weight | 199.00 g/mol |

| IUPAC Name | 5-bromo-2-oxo-3H-pyridine-3-carbonitrile |

| InChI | InChI=1S/C6H3BrN2O/c7-5-1-4(2-8)6(10)9-3-5/h1,3-4H |

| Canonical SMILES | C1=C(C=NC(=O)C1C#N)Br |

Anticancer Properties

Research has demonstrated the compound's potential as an anticancer agent. A study evaluated its inhibitory activity against the human HT-29 colon tumor cell line. Compounds with similar structures were synthesized and tested, revealing that certain derivatives exhibited significant tumor cell growth inhibition. The lead compound showed an IC50 value indicating effective anti-proliferative activity . The results are summarized in Table 1.

| Compound Name | IC50 (μM) | Activity Description |

|---|---|---|

| 5-Bromo-2-hydroxyphenyl derivative | 12.5 | Significant inhibition against HT-29 |

| 4-(2-Ethoxyphenyl)-2-oxo derivative | 15.0 | Moderate inhibition |

| Control (DMSO) | - | No significant activity |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. In vitro studies have shown that derivatives of 5-Bromo-2-oxo-2,3-dihydropyridine exhibit varying levels of activity against Gram-positive and Gram-negative bacteria. For instance, specific derivatives demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, indicating potential applications in treating bacterial infections .

The mechanism of action for 5-Bromo-2-oxo-2,3-dihydropyridine involves interaction with specific molecular targets within cells. It is believed to inhibit enzymes related to cell proliferation and survival pathways. For example, the compound may interfere with phosphodiesterase (PDE) activity, which is crucial in regulating cellular signaling pathways associated with cancer progression .

Case Studies

- Colon Cancer Study : A series of derivatives were synthesized and tested for their effects on HT-29 cells. The study found that modifications at specific positions on the pyridine ring significantly influenced biological activity, emphasizing the importance of structural diversity in drug design .

- Antimicrobial Evaluation : A comparative study assessed the efficacy of various pyridine derivatives against bacterial strains. It was noted that compounds with electron-withdrawing groups showed enhanced antimicrobial properties compared to their electron-donating counterparts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.